molecular formula C11H9F3O3 B1300816 Methyl 4-(trifluoromethyl)benzoylacetate CAS No. 212755-76-5

Methyl 4-(trifluoromethyl)benzoylacetate

Cat. No. B1300816
M. Wt: 246.18 g/mol
InChI Key: NMJOILIYLOHXGP-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)benzoylacetate is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals and materials science. The trifluoromethyl group imparts unique electronic and steric properties to the molecules, which can be exploited in different chemical reactions and for the modification of physical properties.

Synthesis Analysis

The synthesis of compounds related to Methyl 4-(trifluoromethyl)benzoylacetate involves several steps, including side-chain chlorination, fluorination, and esterification. For instance, Methyl m-trifluoromethylbenzoate, a compound with a similar structure, is synthesized from m-methyl benzoyl chloride, which involves specialized techniques such as the use of a special light source for chlorination, a catalyst for fluorination, and a deacidifying agent for esterification . Additionally, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide from para-methyl-acetophenone and ethyl trifluoroacetate indicates the versatility of trifluoromethylated compounds in forming complex structures .

Molecular Structure Analysis

The molecular structure of compounds containing the trifluoromethyl group has been extensively studied using various spectroscopic techniques and quantum chemical calculations. For example, the molecular structure and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, were obtained using Density Functional Theory (DFT) . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was elucidated using single-crystal X-ray diffraction, NMR, and DFT calculations .

Chemical Reactions Analysis

The reactivity of trifluoromethylated aromatic compounds is influenced by the electron-withdrawing nature of the trifluoromethyl group. This group can activate the aromatic ring towards electrophilic substitution reactions, as seen in the Friedel–Crafts acylation of aromatics with methyl benzoate catalyzed by trifluoromethanesulfonic acid . The presence of the trifluoromethyl group can also affect the tautomeric structures and stabilization of compounds, as observed in the structure of 4-benzoyl-5-methyl-2-phenylpyrazol-3-one oxime and its methyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are often characterized by their spectroscopic signatures and quantum mechanical calculations. The molecular electrostatic potential, non-linear optical properties, and thermodynamic properties are key parameters that can be computed and analyzed. For instance, the non-linear optical properties and natural charges of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate were studied to understand its energetic behavior in different solvent media . The molecular electrostatic potential of 4MPTFM1HPB1SA was mapped to predict sites of electrophilic and nucleophilic attack, which is crucial for understanding the reactivity of such molecules .

Scientific Research Applications

  • Chemical Synthesis : “Methyl 4-(trifluoromethyl)benzoylacetate” can be used in various chemical synthesis processes due to its specific chemical structure .

  • Research Applications : The compound can be used in research applications, particularly in the study of proline ring substitutions . This can offer a relatively new research application area .

  • Organic Synthesis : This compound can be used as an intermediate in the synthesis of other complex organic compounds . Its specific chemical structure makes it a valuable component in various synthesis processes .

Safety And Hazards

“Methyl 4-(trifluoromethyl)benzoylacetate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJOILIYLOHXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352872
Record name Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(trifluoromethyl)benzoylacetate

CAS RN

212755-76-5
Record name Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(trifluoromethyl)benzoylacetate
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